6-(Benzylamino)-5-methylnicotinic acid
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Overview
Description
6-(Benzylamino)-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylamino group attached to the sixth position and a methyl group attached to the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylamino)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(Benzylamino)-5-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(Benzylamino)-5-methylnicotinic acid include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
6-Benzylaminopurine: A synthetic cytokinin that promotes cell division and growth in plants.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-(benzylamino)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-7-12(14(17)18)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
AOZWGESKQVUJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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